molecular formula C10H15IN+ B1235560 Iodobenzyltrimethylammonium CAS No. 59777-96-7

Iodobenzyltrimethylammonium

Cat. No.: B1235560
CAS No.: 59777-96-7
M. Wt: 276.14 g/mol
InChI Key: BWGBWIGMDOMQQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iodobenzyltrimethylammonium (chemical name: (iodobenzyl)trimethylammonium iodide) is a quaternary ammonium compound characterized by a benzyl group substituted with an iodine atom and a trimethylammonium moiety. It has been studied extensively for its cardiac uptake properties, particularly as an analogue of bretylium, a class III antiarrhythmic agent. Research demonstrates its selective accumulation in sympathetic nerve terminals of the heart, making it valuable for imaging and pharmacological studies .

Key Properties (derived from synthesis protocols and applications):

  • Molecular formula: C₁₀H₁₅IN (assuming iodination at the benzyl ring).
  • Applications: Cardiac sympathetic innervation imaging, monoamine oxidase (MAO) interaction studies, and as a radiotracer precursor .

Properties

CAS No.

59777-96-7

Molecular Formula

C10H15IN+

Molecular Weight

276.14 g/mol

IUPAC Name

(2-iodophenyl)methyl-trimethylazanium

InChI

InChI=1S/C10H15IN/c1-12(2,3)8-9-6-4-5-7-10(9)11/h4-7H,8H2,1-3H3/q+1

InChI Key

BWGBWIGMDOMQQR-UHFFFAOYSA-N

SMILES

C[N+](C)(C)CC1=CC=CC=C1I

Canonical SMILES

C[N+](C)(C)CC1=CC=CC=C1I

Synonyms

2-iodobenzyl-N,N,N-trimethylammonium chloride
iodobenzyltrimethylammonium
iodobenzyltrimethylammonium chloride
iodobenzyltrimethylammonium iodide
iodobenzyltrimethylammonium, 125I-labeled
UM-360

Origin of Product

United States

Comparison with Similar Compounds

Benzyltrimethylammonium Iodide

Structural Similarity : Both compounds share a benzyl group and a trimethylammonium group but differ in the absence of an iodine substitution on the benzyl ring in benzyltrimethylammonium iodide.

Property Iodobenzyltrimethylammonium Iodide Benzyltrimethylammonium Iodide
Molecular Formula C₁₀H₁₅I₂N C₁₀H₁₆IN
Molecular Weight ~371.05 g/mol ~277.15 g/mol
Melting Point Not explicitly reported -34°C (hydroxide form)
Applications Cardiac imaging, MAO studies Phase-transfer catalyst, surfactant

Functional Differences :

  • This compound exhibits higher specificity for cardiac sympathetic neurons due to iodine’s lipophilicity and radiotracer compatibility .
  • Benzyltrimethylammonium iodide lacks imaging utility but is widely used in organic synthesis as a phase-transfer catalyst .

[o-((Trimethylsilyl)methyl)benzyl]trimethylammonium Iodide

Structural Similarity : This compound replaces iodine with a trimethylsilyl group on the benzyl ring, altering its electronic and steric properties.

Property This compound Iodide [o-((Trimethylsilyl)methyl)benzyl]trimethylammonium Iodide
Key Substituent Iodine Trimethylsilyl
Reactivity Electrophilic iodination potential Silicon-mediated stabilization
Applications Biomedical research Specialized synthesis intermediates

Mechanistic Contrast :

  • The iodine substituent enhances radiotracer compatibility, whereas the trimethylsilyl group improves thermal stability for synthetic applications .

Comparison with Functionally Similar Compounds

¹²³I-Meta-Iodobenzylguanidine (¹²³I-MIBG)

Functional Similarity : Both compounds are used in cardiac sympathetic innervation imaging.

Property This compound Iodide ¹²³I-MIBG
Target Sympathetic nerve terminals Norepinephrine transporters
Imaging Modality PET/SPECT (preclinical) Clinical SPECT
Half-Life ~13 hours (¹²³I) ~13 hours (¹²³I)

Research Findings :

  • This compound shows higher retention in primate hearts compared to ¹²³I-MIBG, suggesting superior binding to neuronal vesicles .

Tetramethylammonium Dichloroiodate (TMADCI)

Functional Similarity : Both are iodinating agents, but TMADCI is used for aromatic iodination in synthesis.

Property This compound Iodide TMADCI
Primary Use Biomedical tracer Aromatic iodination reagent
Reaction Conditions Physiological pH Solvent-free, mild conditions
Yield N/A (not a reagent) >85% in most substrates

Mechanistic Contrast :

  • TMADCI’s dichloroiodate moiety enables efficient electrophilic iodination, while this compound’s iodine is inert in synthetic contexts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.